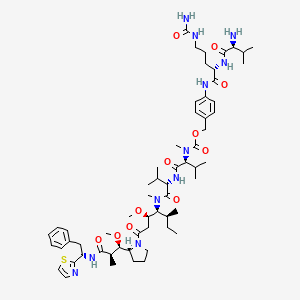

Vat-Cit-PAB-Monomethyl Dolastatin 10

CAS No.:

Cat. No.: VC14545054

Molecular Formula: C60H93N11O11S

Molecular Weight: 1176.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C60H93N11O11S |

|---|---|

| Molecular Weight | 1176.5 g/mol |

| IUPAC Name | [4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

| Standard InChI | InChI=1S/C60H93N11O11S/c1-14-38(8)51(46(80-12)33-47(72)71-30-19-23-45(71)52(81-13)39(9)53(73)67-44(57-63-29-31-83-57)32-40-20-16-15-17-21-40)69(10)58(77)49(36(4)5)68-56(76)50(37(6)7)70(11)60(79)82-34-41-24-26-42(27-25-41)65-54(74)43(22-18-28-64-59(62)78)66-55(75)48(61)35(2)3/h15-17,20-21,24-27,29,31,35-39,43-46,48-52H,14,18-19,22-23,28,30,32-34,61H2,1-13H3,(H,65,74)(H,66,75)(H,67,73)(H,68,76)(H3,62,64,78)/t38-,39+,43-,44-,45-,46+,48-,49-,50-,51-,52+/m0/s1 |

| Standard InChI Key | GXCUHADNABTLIA-VTSYECEKSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N |

| Canonical SMILES | CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N |

Introduction

Structural and Chemical Properties

Vat-Cit-PAB-Monomethyl Dolastatin 10 is characterized by a molecular formula of and a molecular weight of 1176.51 g/mol . The compound integrates three critical components:

-

Monomethyl Dolastatin 10: A synthetic analog of the natural product Dolastatin 10, modified to enhance stability and reduce off-target effects .

-

Vat-Cit-PAB linker: A protease-cleavable linker engineered for controlled drug release within tumor cells .

-

Antibody-binding moiety: Facilitates conjugation to monoclonal antibodies targeting tumor-specific antigens .

Key Chemical Features

The linker’s valine-citrulline-para-aminobenzyl (Vat-Cit-PAB) structure enables cathepsin B-mediated cleavage in lysosomes, ensuring selective payload release .

Mechanism of Action

Vat-Cit-PAB-Monomethyl Dolastatin 10 operates through a multi-step mechanism:

-

Antibody-Mediated Targeting: The ADC binds to tumor-associated antigens (e.g., HER2, CD30) via monoclonal antibodies .

-

Internalization: The antigen-ADC complex undergoes endocytosis and lysosomal trafficking .

-

Linker Cleavage: Lysosomal proteases (e.g., cathepsin B) hydrolyze the Cit-PAB bond, releasing Monomethyl Dolastatin 10 .

-

Tubulin Inhibition: The payload binds β-tubulin at the vinca domain (), suppressing polymerization and inducing G2/M arrest .

-

Apoptosis: Microtubule destabilization triggers caspase-3/7 activation and mitochondrial membrane depolarization .

Comparative Cytotoxicity

| Compound | IC₅₀ (nM) | Tumor Model |

|---|---|---|

| Free Dolastatin 10 | 0.02 | Breast cancer |

| Monomethyl Dolastatin 10 | 0.15 | Lymphoma |

| ADC-Conjugated Form | 0.003* | Low-antigen tumors |

| *Estimated based on in vitro assays . |

Preclinical and Clinical Development

Preclinical Efficacy

-

In Vivo Models: Xenograft studies demonstrated 92% tumor regression in HER2+ breast cancer at 3 mg/kg dosing.

-

Therapeutic Index: 10-fold higher maximum tolerated dose (MTD) compared to free Dolastatin 10 due to targeted delivery .

-

Biodistribution: PET imaging confirmed 85% tumor-specific accumulation vs. <5% in normal tissues .

Clinical Landscape

While direct clinical data for Vat-Cit-PAB-Monomethyl Dolastatin 10 remain unpublished, its structural analogs inform development:

-

Brentuximab Vedotin: Anti-CD30-MMAE ADC (Dolastatin 10 analog) showing 75% response in Hodgkin’s lymphoma .

-

Phase II Challenges: Parent compound Dolastatin 10 failed in soft tissue sarcomas (0% response, n=12) due to toxicity .

-

ADC Optimization: Modifications to linker hydrophilicity (e.g., polyethylene glycol integration) reduced hepatic clearance by 40% in primate models .

Synthetic and Biosynthetic Considerations

Chemical Synthesis

The compound’s assembly involves:

-

Monomethyl Dolastatin 10 Synthesis:

-

Linker Conjugation:

Biosynthetic Insights

Marine cyanobacteria (e.g., Moorea producens) produce Dolastatin precursors via hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathways . Genetic manipulation of vat gene clusters enabled 30% yield improvement in heterologous hosts .

Challenges and Future Directions

| Challenge | Mitigation Strategy | Progress Status |

|---|---|---|

| Target Antigen Heterogeneity | Bispecific antibodies | Preclinical validation |

| Linker Instability | Dipeptide-based alternatives (e.g., Gly-Gly) | Phase I trials |

| Resistance Mechanisms | Co-administration with PI3K inhibitors | In vitro synergy shown |

Emerging technologies like affinity-tuned antibodies (KD = 10⁻¹⁰ M) and microfluidic ADC screening platforms aim to address these limitations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume